molecular formula C26H27N5O3 B591696 4'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-85-4

4'-epi-Entecavir-di-o-benzyl Ether

Katalognummer: B591696
CAS-Nummer: 1354695-85-4
Molekulargewicht: 457.534
InChI-Schlüssel: KROVOOOAPHSWCR-FDFHNCONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-85-4) is a key benzyl-protected intermediate and a fully characterized impurity reference standard in the synthesis and quality control of the antiviral drug Entecavir, a potent guanosine nucleoside analogue . This compound is critically used in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications during the drug development and formulation stages to ensure the purity and safety of the Active Pharmaceutical Ingredient (API) . Its primary research value lies in serving as a traceable reference standard for compliance with pharmacopeial guidelines (e.g., USP, EP) . As an intermediate, its synthesis involves the protection of the hydroxyl groups of Entecavir to form benzyl ethers, a step crucial for preventing undesired side reactions during the manufacturing process . The "4'-epi" designation indicates a specific stereochemical configuration at the 4'-position, resulting from a controlled epimerization process, making it essential for studying stereochemistry-related impurities . The mechanism of action for the parent drug, Entecavir, involves its intracellular phosphorylation to an active triphosphate form, which then potently inhibits hepatitis B virus (HBV) replication by targeting the HBV polymerase and blocking its three activities: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand DNA . Attention: This product is intended for research purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Eigenschaften

CAS-Nummer

1354695-85-4

Molekularformel

C26H27N5O3

Molekulargewicht

457.534

IUPAC-Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI-Schlüssel

KROVOOOAPHSWCR-FDFHNCONSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

Synonyme

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydroxyl Group Protection

Entecavir contains two primary hydroxyl groups that require protection to prevent undesired side reactions. The use of benzyl chloride (PhCH2Cl\text{PhCH}_2\text{Cl}) in the presence of sodium hydride (NaH\text{NaH}) achieves efficient protection, forming intermediate 1 (Figure 1). Alternative silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are less common due to their sensitivity to fluoride-based deprotection agents.

Table 1: Efficiency of Protecting Groups for Entecavir Hydroxyl Groups

Protecting GroupReagentYield (%)Stability Profile
Benzyl EtherBenzyl Chloride92Stable to acids, bases
TBS EtherTBSCl/Imidazole85Labile to TBAF\text{TBAF}

Following hydroxyl protection, the introduction of benzyl ether groups at the 4'- and di-o-positions proceeds via nucleophilic substitution. Benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu\text{KOtBu}) as a base achieves >90% conversion to intermediate 2. The stereochemical outcome at the 4'-position is critical, as epimerization leads to the desired 4'-epi configuration.

Mechanism of Epimerization

Epimerization at the 4'-position occurs through a keto-enol tautomerism intermediate, stabilized by the electron-withdrawing effect of the adjacent purinone ring. Computational studies indicate an activation energy (ΔG\Delta G^\ddagger) of 25 kcal·mol1^{-1} for this step, necessitating precise temperature control (0–5°C) to minimize racemization.

Table 2: Reaction Conditions for Benzylation

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes epimerization
SolventTHFEnhances nucleophilicity
BaseKOtBu\text{KOtBu}Ensures complete deprotonation

Deprotection and Final Product Isolation

The final step involves selective removal of protecting groups to yield this compound. Hydrogenolysis using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere (1 atm) cleaves benzyl ethers without affecting the purinone core.

Purification Techniques

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradient (60:40 to 90:10 over 30 min). This method achieves >99% purity, as confirmed by 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS).

Table 3: Analytical Data for this compound

TechniqueKey Data
1H^1\text{H}-NMRδ 7.35–7.25 (m, 10H, benzyl), δ 5.45 (s, 1H, H-1')
HRMSm/z 457.211 [M+H]+^+ (calc. 457.211)

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications to enhance throughput and cost-efficiency. Continuous flow reactors reduce reaction times from 24 hours (batch) to 2 hours, while immobilized Pd/C\text{Pd/C} catalysts enable hydrogenolysis recycling.

Yield Optimization

Statistical design of experiments (DoE) identifies temperature and catalyst loading as critical factors. A central composite design (CCD) model predicts a maximum yield of 88% at 50°C and 5% Pd/C\text{Pd/C} loading.

Analytical and Regulatory Compliance

Quality control protocols adhere to ICH guidelines, with emphasis on residual solvent analysis (e.g., THF limits <720 ppm). Stability studies under accelerated conditions (40°C/75% RH) confirm no degradation over 6 months .

Analyse Chemischer Reaktionen

Types of Reactions

4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.

Wissenschaftliche Forschungsanwendungen

4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Epimerization at 4'-position : The "4'-epi" designation indicates inversion of stereochemistry at this carbon, which may influence binding to viral polymerase .
  • Di-O-benzyl Ether Groups : Benzyl groups are introduced via ether linkages, likely serving as protective groups to enhance lipophilicity and synthetic stability .
  • Molecular Weight : 457.54 g/mol (based on ent-Entecavir-di-O-benzyl Ether analog) .

Structural and Functional Analogues

Table 1: Comparative Analysis of 4'-epi-Entecavir-di-O-benzyl Ether and Related Compounds
Compound Name Molecular Weight (g/mol) Key Substituents/Stereochemistry Biological Relevance
This compound 457.54 4'-epimer, two benzyl ethers Intermediate in Entecavir synthesis; potential altered antiviral activity due to stereochemistry .
3',5'-Di-O-benzyl Entecavir 457.53 Benzyl ethers at 3' and 5' Entecavir impurity (Related Compound A); used in synthetic pathways to protect hydroxyl groups .
Entecavir (Parent Compound) 277.28 Hydroxyl groups at 3' and 5' Clinically used antiviral agent; inhibits HBV polymerase via competitive binding .
4-Dimethylsilyl Entecavir 335.44 Dimethylsilyl group at 4' Synthetic derivative with increased hydrophobicity; lower molecular weight than benzylated analogs .
8-Hydroxy Entecavir 293.28 (estimated) Hydroxyl group at 8-position Oxidative metabolite/impurity; reduced stability compared to benzylated derivatives .

Stereochemical and Functional Differences

  • Benzyl Ether vs. Hydroxyl Groups : Di-O-benzylation increases lipophilicity, enhancing membrane permeability but requiring deprotection for activation. In contrast, hydroxylated variants (e.g., 8-Hydroxy Entecavir) are more polar and susceptible to metabolic oxidation .
  • Enantiomeric Forms: The "ent-" prefix in ent-Entecavir-di-O-benzyl Ether denotes enantiomeric inversion, which could lead to entirely distinct biological activity profiles compared to the 4'-epi derivative .

Physicochemical Properties

  • Solubility : Benzyl ethers reduce aqueous solubility compared to hydroxylated Entecavir derivatives, necessitating formulation adjustments for in vivo studies .
  • Stability : The benzyl groups protect against enzymatic degradation, making this compound more stable in synthetic intermediates than 8-Hydroxy or 8-Methoxy analogs .

Toxicological and Pharmacokinetic Considerations

  • Metabolic Pathways : Benzylated compounds require metabolic deprotection (e.g., via cytochrome P450 enzymes), whereas hydroxylated impurities like 8-Hydroxy Entecavir may undergo direct glucuronidation .

Q & A

Q. How should researchers design a data management plan (DMP) for regulatory compliance?

  • Methodological Answer : Define data types (spectral, chromatographic), storage formats (JCAMP-DX for NMR), and retention periods (10+ years for pharmaceuticals). Specify access protocols (e.g., embargo periods for patent applications). Include ethical guidelines for data sharing (CC-BY licenses) and cite institutional policies (e.g., ERC DMP templates) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.